Enzymatic Inhibition Profile vs. Miglitol: A Distinct Mechanism of Action
Acarbose demonstrates a unique interaction with the wild-type human maltase-glucoamylase (MGAM) enzyme, showing incomplete inhibition at tested concentrations, unlike miglitol which exhibits a defined competitive inhibition profile with an IC50 of 32.0 ± 2.5 µM [1]. This suggests acarbose may target a different binding site or have a non-competitive component, potentially leading to a distinct pharmacodynamic effect on postprandial glucose excursions compared to other AGIs.
| Evidence Dimension | Inhibition of wild-type human maltase-glucoamylase (MGAM) |
|---|---|
| Target Compound Data | Inhibition was incomplete at concentrations tested (IC50 not determined) |
| Comparator Or Baseline | Miglitol IC50: 32.0 ± 2.5 µM |
| Quantified Difference | Acarbose exhibits incomplete inhibition vs. a defined IC50 for miglitol |
| Conditions | In vitro enzyme assay using recombinant human MGAM |
Why This Matters
This differential enzymatic interaction profile is critical for research models where complete inhibition of intestinal α-glucosidases is a confounding variable, positioning acarbose as a distinct tool for dissecting carbohydrate absorption pathways.
- [1] Matsumoto S, Suzuki H, Tsuda S, et al. Characterization of the active site of human maltase-glucoamylase: identification of residues critical for catalysis and substrate binding. Protein Sci. 2018;27(8):1446-1458. View Source
